(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate chemical properties
(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate chemical properties
An In-depth Technical Guide to (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Properties, Synthesis, and Applications
Abstract
(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. As a conformationally constrained analog of D-phenylalanine, it serves as a crucial building block, or synthon, for introducing structural rigidity into peptide-based therapeutics and other bioactive molecules.[1][2] This guide provides a comprehensive technical overview of its core chemical properties, established synthesis methodologies centered on the Pictet-Spengler reaction, and its diverse applications in modern pharmaceutical research. The content herein is tailored for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable intermediate in their work.
Introduction to a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry.[3] This structural motif is prevalent in a vast array of natural alkaloids and synthetic compounds that exhibit a wide spectrum of biological activities, including anti-cancer, anti-bacterial, and anti-hypertensive properties.[3][4][5] (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate represents a specific and highly valuable derivative of this core. Its fixed (R)-stereochemistry at the C3 position and its nature as a constrained amino acid analog make it an indispensable tool for designing molecules with enhanced potency, selectivity, and metabolic stability.[1] This guide elucidates the foundational chemical principles and practical applications that underscore its importance.
Physicochemical and Spectroscopic Profile
The fundamental properties of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate define its behavior in chemical and biological systems. It is most commonly handled in its hydrochloride salt form to improve stability and solubility.[6]
Caption: 2D Structure of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₃NO₂ (Free Base) C₁₁H₁₄ClNO₂ (HCl Salt) | [7] |
| Molecular Weight | 191.23 g/mol (Free Base) 227.69 g/mol (HCl Salt) | [7][8] |
| Appearance | White to Yellow Solid (HCl Salt) | |
| CAS Number | 57060-88-5 (HCl Salt, Isomer Unspecified) | [7] |
| Parent Acid (D-Tic) | (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [9] |
| Synonyms | Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | [7] |
Solubility and Handling
The parent carboxylic acid is noted to be soluble in polar solvents, a property influenced by the pH-dependent ionization of the acid group.[9] The methyl ester hydrochloride salt form is generally employed to enhance solubility in various laboratory solvents and aqueous media, facilitating its use in synthesis and biological assays.[6] Standard laboratory procedure dictates handling in a well-ventilated area, and for the hydrochloride salt, storage in a dry, inert atmosphere is recommended.
Spectroscopic Signature
While a specific, unified spectrum is not publicly indexed, the structural features of the molecule allow for a confident prediction of its spectroscopic characteristics based on data from closely related analogs.[10][11]
-
¹H NMR: Expected signals would include aromatic protons in the δ 7.0-7.4 ppm range, a characteristic singlet for the O-CH₃ group around δ 3.7 ppm, and diastereotopic protons for the CH₂ groups of the tetrahydroisoquinoline ring. The proton at the C3 chiral center would appear as a multiplet.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons, the ester carbonyl carbon (C=O) above δ 170 ppm, the methoxy carbon (-OCH₃) around δ 50-55 ppm, and distinct signals for the aliphatic carbons of the heterocyclic ring.[10]
-
Mass Spectrometry (MS): The molecular ion peak (M+) for the free base would be observed at m/z 191.23.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ester group (approx. 1730-1750 cm⁻¹), N-H stretching (for the secondary amine, approx. 3300-3500 cm⁻¹), and C-H stretching for aromatic and aliphatic groups.
Synthesis and Manufacturing
The construction of the THIQ core of this molecule is classically achieved via the Pictet-Spengler reaction, a robust and reliable method first reported in 1911.[12][13][14] This is followed by a standard esterification to yield the final product.
The Pictet-Spengler Reaction: A Cornerstone Approach
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (an electrophilic aromatic substitution) to form the tetrahydroisoquinoline ring system.[10][12] For the synthesis of the chiral core of our target molecule, the naturally occurring amino acid D-phenylalanine serves as the ideal β-arylethylamine precursor.
Caption: Synthetic workflow from D-Phenylalanine to the target methyl ester.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic)
This protocol is adapted from established literature procedures for the Pictet-Spengler reaction using phenylalanine.[15][16]
-
Reaction Setup: To a suitable reaction vessel, add D-phenylalanine, concentrated hydrochloric acid (or hydrobromic acid), and an aqueous solution of formaldehyde (37% w/v).[15] The use of HBr has been shown to be effective for preparing optically pure hydrobromide salts that can be easily isolated.[16]
-
Heating: The mixture is stirred and heated to reflux (typically 90-110 °C) for several hours (e.g., 4 hours).[15]
-
Crystallization: The reaction mixture is then cooled to ambient temperature and allowed to stand for an extended period (e.g., 16 hours) to facilitate the precipitation of the product as its hydrochloride or hydrobromide salt.[15][16]
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and then with a solvent like acetone to remove impurities.
-
Neutralization (Optional): The isolated salt can be neutralized with a suitable base to yield the free amino acid, (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Step 2: Esterification to (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
This is a standard esterification of a carboxylic acid.
-
Reagent Addition: The (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (or its salt) is suspended in anhydrous methanol at a reduced temperature (e.g., 0 °C).
-
Acid Catalyst: Thionyl chloride (SOCl₂) is added dropwise to the suspension. This reacts with methanol to generate HCl in situ, which catalyzes the esterification.
-
Reaction: The mixture is allowed to warm to room temperature and then stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: The solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous workup, typically involving neutralization with a base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
Applications in Drug Discovery and Development
The utility of this molecule stems from its unique structural features, which chemists can exploit to solve complex pharmacological challenges.
Role as a Constrained Phenylalanine Analog
In peptide chemistry, flexibility can be a liability, leading to poor receptor binding and increased susceptibility to enzymatic degradation. (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, once hydrolyzed or coupled, introduces the D-Tic core, which acts as a rigid scaffold.[1] This conformational constraint locks the orientation of the aromatic ring relative to the peptide backbone, which can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.
Caption: Role as a central building block for diverse therapeutic agents.
Case Studies and Therapeutic Targets
Research has demonstrated the successful incorporation of the THIQ-3-carboxylate scaffold into molecules targeting a range of diseases:
-
Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors: Studies on 3-substituted THIQ analogs have shown that the nature of the substituent at the C3 position is critical for enzyme-inhibitor binding. While the 3-(methoxycarbonyl)-THIQ analog itself was found to be a weaker inhibitor compared to straight-chain derivatives, this research highlights the steric and electronic sensitivity of the PNMT active site in this region, guiding future drug design.[17]
-
Anti-Cancer Agents: A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. These proteins are key targets in oncology, and potent inhibitors can induce apoptosis (programmed cell death) in cancer cells. Active compounds from this series demonstrated the ability to trigger caspase-3 activation, a key step in the apoptotic pathway.[18]
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators: High-throughput screening identified a class of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides that increase chloride transport in cells expressing the mutant CFTR protein responsible for cystic fibrosis. Subsequent optimization led to analogs with nanomolar potency, showcasing the scaffold's potential for developing treatments for this genetic disorder.[19]
Safety and Handling
Based on aggregated GHS data for the parent compound, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and related salts, appropriate safety precautions are necessary. The compound may be harmful if swallowed and can cause skin and serious eye irritation.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is more than just a chemical intermediate; it is a high-value, enabling tool for modern drug discovery. Its synthesis from readily available chiral precursors via the robust Pictet-Spengler reaction makes it an accessible and scalable building block. By providing conformational constraint and a versatile scaffold for further chemical modification, it empowers medicinal chemists to design and create novel therapeutics with improved pharmacological profiles, addressing critical unmet needs in areas ranging from oncology to genetic diseases.
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